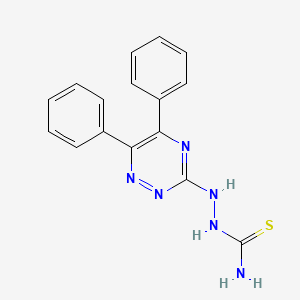
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClNO4 It is a derivative of cinnamic acid and is characterized by the presence of a nitro group and a chlorine atom on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Various oxidized forms of the compound, depending on the specific oxidizing agent used.
科学的研究の応用
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a nitro group.
Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in a different position.
Methyl 2-(3-chlorophenyl)prop-2-enoate: Similar structure but without the nitro group.
Uniqueness
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a nitro group and a chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
111041-32-8 |
|---|---|
分子式 |
C10H8ClNO4 |
分子量 |
241.63 g/mol |
IUPAC名 |
methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3 |
InChIキー |
QRNOOLGPCHYFDM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
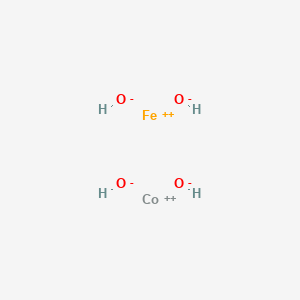
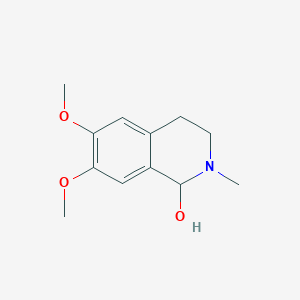
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

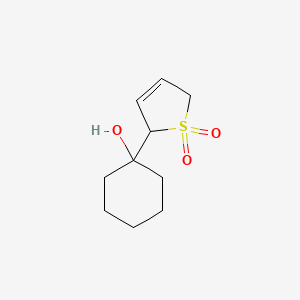
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
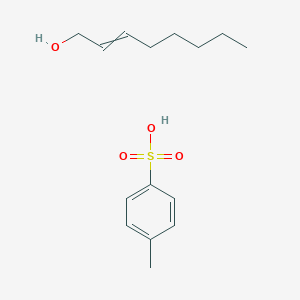



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
